

Exploring the biological activity of Morpholine-3-carboxylic Acid derivatives.

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Compound of Interest

Compound Name: *Morpholine-3-carboxylic Acid*

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An In-depth Technical Guide to the Biological Activity of **Morpholine-3-Carboxylic Acid** Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules and approved drugs due to its favorable physicochemical, metabolic, and biological properties.^[1] Its unique structure, featuring a weak basic nitrogen and an oxygen atom, provides a desirable lipophilic–hydrophilic balance, improved pharmacokinetic profiles, and the ability to engage in various molecular interactions.^{[1][2]} **Morpholine-3-carboxylic acid**, as a key derivative, serves as a versatile building block for synthesizing more complex molecules with enhanced therapeutic potential, particularly in drug discovery and development.^[3] This guide explores the diverse biological activities of **Morpholine-3-carboxylic Acid** derivatives, presenting quantitative data, detailed experimental protocols, and visual workflows to support further research and development in this promising area.

Biological Activities and Quantitative Data

Derivatives of morpholine have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.^{[4][5]} The

strategic incorporation of the morpholine moiety can enhance potency, improve selectivity, and confer desirable drug-like properties.[1]

Anticancer and Cytotoxic Activity

Morpholine derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including enzyme inhibition and the disruption of critical signaling pathways.[6][7]

A series of novel morpholine-acetamide derivatives were evaluated for their ability to inhibit the proliferation of the ID8 ovarian cancer cell line. The widely used chemotherapeutic agent cisplatin was used as a standard for comparison. The results, as measured by the half-maximal inhibitory concentration (IC50), are summarized below.

Compound	Target/Cell Line	IC50 (μM)	Reference
1h	ID8 Ovarian Cancer	9.40	[6]
1i	ID8 Ovarian Cancer	11.2	[6]
Cisplatin (Standard)	ID8 Ovarian Cancer	8.50	[6]

Additionally, novel hydroxycinnamamide derivatives incorporating a morpholine moiety have been synthesized and tested for their cytotoxic effects against P388 murine leukemia cells.

Compound	Target/Cell Line	IC50 (μg/mL)	Reference
N-(p-coumaroyl)morpholine (6a)	P388 Murine Leukemia	19.35	[8]
N-caffeoylmorpholine (6b)	P388 Murine Leukemia	1.48	[8]

Enzyme Inhibition

The morpholine scaffold is an integral component in the design of various enzyme inhibitors, targeting enzymes implicated in a range of diseases from cancer to neurodegenerative

disorders.[1][9]

Carbonic Anhydrase (CA) Inhibition: Certain morpholine-acetamide derivatives have been identified as potent inhibitors of carbonic anhydrase (CA), an enzyme family involved in tumor microenvironment stabilization.[6]

Compound	Target Enzyme	IC50 (μM)	Reference
1c	Carbonic Anhydrase	8.80	[6]
1h	Carbonic Anhydrase	8.12	[6]
Acetazolamide (Standard)	Carbonic Anhydrase	7.51	[6]

Cholinesterase (ChE) Inhibition: In the context of Alzheimer's disease, morpholine-bearing quinoline derivatives have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[10]

Compound	Target Enzyme	IC50 (μM)	Reference
11g	Acetylcholinesterase (AChE)	1.94 ± 0.13	[10]
11g	Butyrylcholinesterase (BChE)	28.37 ± 1.85	[10]
Galantamine (Reference)	Acetylcholinesterase (AChE)	-	[10]

Urease Inhibition: A morpholine derivative containing a 1,3-thiazole moiety demonstrated potent inhibitory activity against urease, an enzyme implicated in pathologies caused by *Helicobacter pylori*. [11]

Compound	Target Enzyme	IC50 (μM)	Reference
10	Urease	2.37 ± 0.19	[11]

Antimicrobial Activity

The development of new antimicrobial agents is a critical area of research. Morpholine derivatives have been synthesized and evaluated for their activity against various microbial strains. For instance, certain derivatives have shown activity against *Mycobacterium smegmatis*, *Candida albicans*, and *Saccharomyces cerevisiae*.^[11] While specific minimum inhibitory concentration (MIC) data for **Morpholine-3-carboxylic acid** derivatives is not detailed in the provided search results, the general protocols for such evaluations are well-established.

Experimental Protocols

Detailed and robust experimental methodologies are crucial for the evaluation of biological activity.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is frequently used to determine the cytotoxic effects of chemical compounds.^[6]

Principle: The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells. This enzymatic reduction results in the formation of purple formazan crystals, which are insoluble in aqueous solution. The crystals are then dissolved in an organic solvent (like DMSO), and the absorbance of the resulting colored solution is quantified using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.

Methodology:

- **Cell Seeding:** Plate cells (e.g., ID8 ovarian cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
- **Compound Treatment:** Prepare serial dilutions of the test compounds (e.g., morpholine derivatives) in the appropriate cell culture medium. Remove the old medium from the wells

and add the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control, e.g., cisplatin).

- **Incubation:** Incubate the plate for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.
- **MTT Addition:** Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan.
- **Formazan Solubilization:** Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the inhibitory potency (IC50) of a compound against a specific enzyme target, such as carbonic anhydrase or acetylcholinesterase.

Principle: The assay measures the rate of an enzymatic reaction in the presence and absence of an inhibitor. The activity of the enzyme is monitored by detecting the formation of a product or the depletion of a substrate over time, often through a change in absorbance or fluorescence.

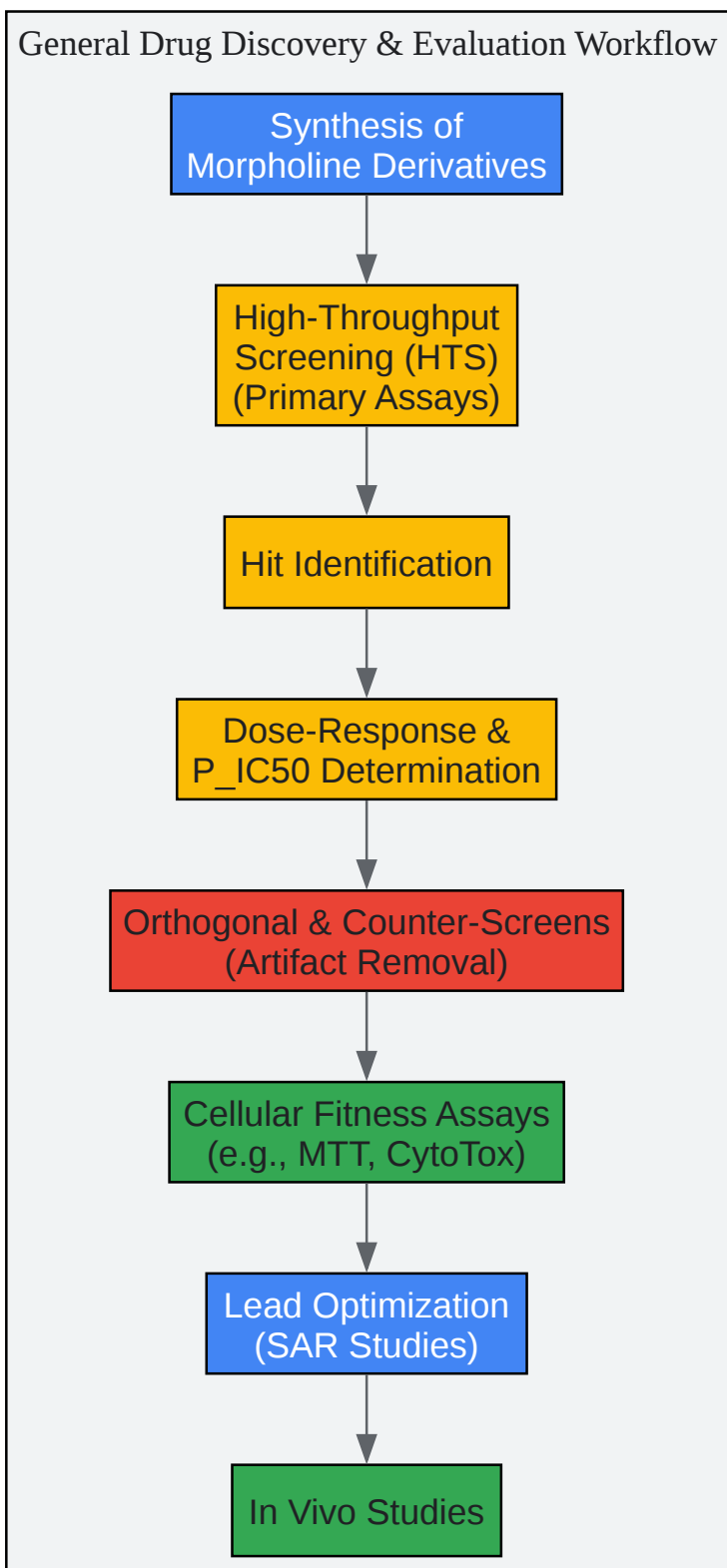
Methodology:

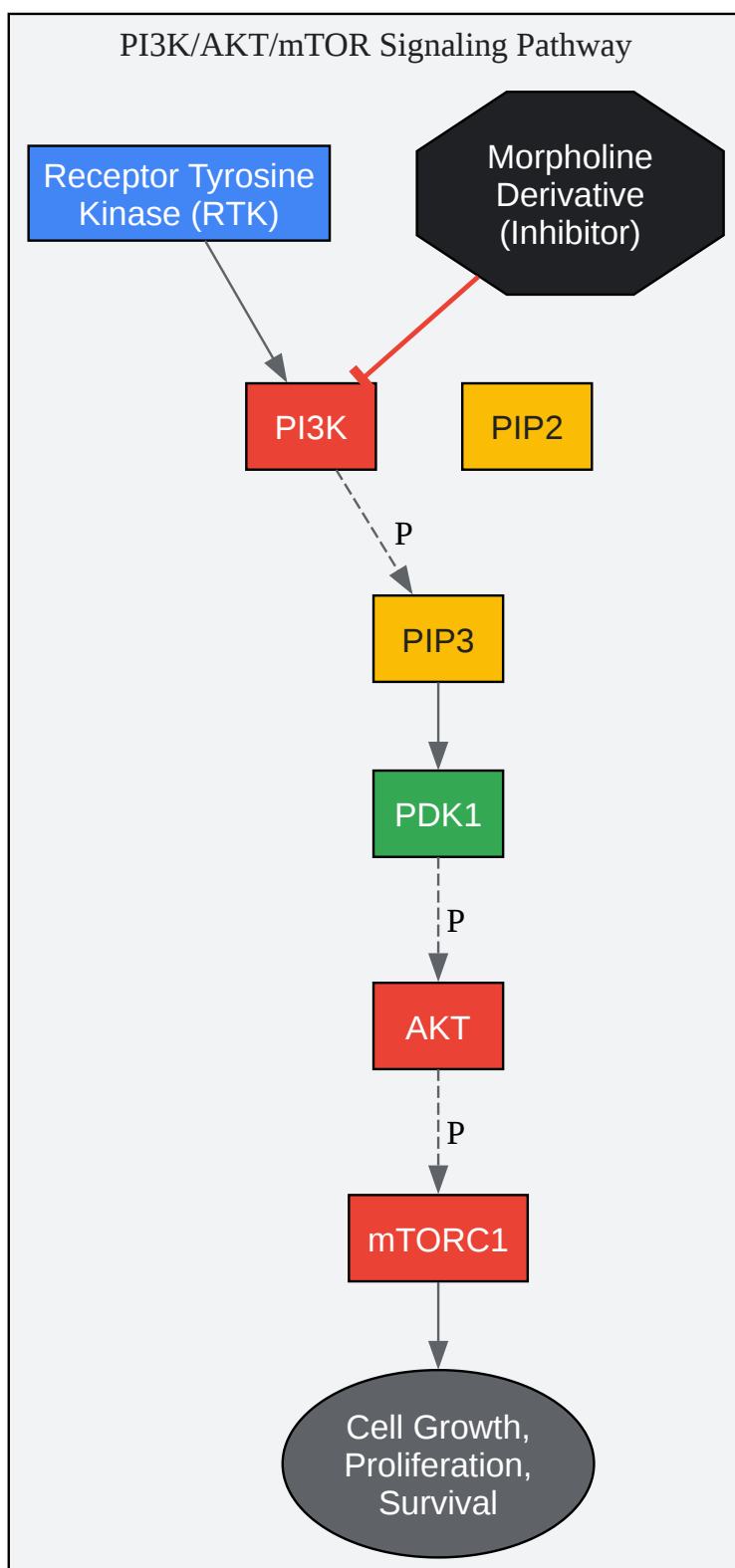
- **Reagent Preparation:** Prepare buffer solutions, the target enzyme, the substrate, and the test inhibitor compounds at various concentrations.
- **Assay Reaction:** In a 96-well plate, add the buffer, the enzyme solution, and the test inhibitor at varying concentrations. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

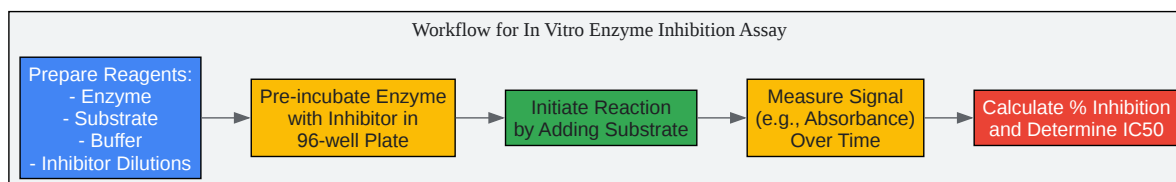
- **Initiation of Reaction:** Initiate the enzymatic reaction by adding the substrate to all wells.
- **Detection:** Monitor the reaction progress by measuring the signal (e.g., absorbance) at regular intervals or at a fixed endpoint using a plate reader. For cholinesterase assays, the Ellman's method is commonly used, where the product of acetylcholine hydrolysis reacts with DTNB to produce a yellow-colored compound.[\[10\]](#)
- **Data Analysis:** Calculate the initial reaction rates (velocities) for each inhibitor concentration. Determine the percentage of inhibition relative to the control reaction (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can aid in understanding the mechanism of action and the overall drug discovery process.







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